molecular formula C14H15N3O B7356344 4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one

4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one

Cat. No.: B7356344
M. Wt: 241.29 g/mol
InChI Key: PHOKNYWQLYWFMF-UHFFFAOYSA-N
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Description

4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring and a cyclopentyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one typically involves the following steps:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable pyridine derivative and a cyclopentyl-substituted amine.

    Cyclization: The intermediate formed undergoes cyclization to form the pyrimidine ring.

    Final modifications: Additional steps may include functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-pyridin-2-yl-1H-pyrimidin-6-one: Lacks the cyclopentyl group, which may affect its biological activity.

    4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-4-one: Similar structure but with a different substitution pattern on the pyrimidine ring.

Uniqueness

4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one is unique due to the presence of the cyclopentyl group, which can influence its chemical and biological properties. This structural feature may enhance its binding affinity to specific targets or alter its reactivity in chemical reactions.

Properties

IUPAC Name

4-cyclopentyl-2-pyridin-2-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-13-9-12(10-5-1-2-6-10)16-14(17-13)11-7-3-4-8-15-11/h3-4,7-10H,1-2,5-6H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOKNYWQLYWFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=O)NC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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